Cas no 1332327-17-9 (4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-ol)

4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-ol 化学的及び物理的性質
名前と識別子
-
- 6-Chloro-4-morpholino-1,3,5-triazin-2(1H)-one
- CS-0137472
- EN300-5155007
- 4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-ol
- 1332327-17-9
- 6-chloro-4-(morpholin-4-yl)-1,2-dihydro-1,3,5-triazin-2-one
- 6-Chloro-4-morpholin-4-yl-1H-1,3,5-triazin-2-one
- AKOS012164594
-
- MDL: MFCD17237319
- インチ: 1S/C7H9ClN4O2/c8-5-9-6(11-7(13)10-5)12-1-3-14-4-2-12/h1-4H2,(H,9,10,11,13)
- InChIKey: MQGUTZSEMDRWEP-UHFFFAOYSA-N
- ほほえんだ: ClC1NC(N=C(N=1)N1CCOCC1)=O
計算された属性
- せいみつぶんしりょう: 216.0414032g/mol
- どういたいしつりょう: 216.0414032g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 309
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 66.3Ų
4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3528041-2.5g |
4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-ol |
1332327-17-9 | 95% | 2.5g |
$1791.0 | 2023-08-31 | |
Enamine | EN300-5155007-0.1g |
4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-ol |
1332327-17-9 | 95% | 0.1g |
$317.0 | 2023-05-30 | |
Enamine | EN300-5155007-0.5g |
4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-ol |
1332327-17-9 | 95% | 0.5g |
$713.0 | 2023-05-30 | |
Enamine | EN300-5155007-2.5g |
4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-ol |
1332327-17-9 | 95% | 2.5g |
$1791.0 | 2023-05-30 | |
Enamine | EN300-5155007-10.0g |
4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-ol |
1332327-17-9 | 95% | 10g |
$3929.0 | 2023-05-30 | |
Enamine | EN300-3528041-0.25g |
4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-ol |
1332327-17-9 | 95% | 0.25g |
$452.0 | 2023-08-31 | |
Enamine | EN300-3528041-1g |
4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-ol |
1332327-17-9 | 95% | 1g |
$914.0 | 2023-08-31 | |
Enamine | EN300-3528041-0.1g |
4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-ol |
1332327-17-9 | 95% | 0.1g |
$317.0 | 2023-08-31 | |
Enamine | EN300-3528041-10g |
4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-ol |
1332327-17-9 | 95% | 10g |
$3929.0 | 2023-08-31 | |
Aaron | AR028JLJ-250mg |
4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-ol |
1332327-17-9 | 95% | 250mg |
$647.00 | 2025-02-16 |
4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-ol 関連文献
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
2. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Hemant Gopee,Bo M. Petersen,Andrew D. Bond,Jan O. Jeppesen Chem. Commun., 2007, 4110-4112
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
-
9. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-olに関する追加情報
Comprehensive Overview of 4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-ol (CAS No. 1332327-17-9): Properties, Applications, and Industry Relevance
The compound 4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-ol (CAS No. 1332327-17-9) is a specialized triazine derivative that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a morpholine moiety and a chloro-substituted triazine core, makes it a versatile intermediate for synthesizing biologically active molecules. Researchers and industry professionals frequently search for terms like "triazine-based inhibitors", "morpholine derivatives in drug discovery", and "CAS 1332327-17-9 applications", reflecting its growing relevance in modern chemistry.
From a structural perspective, 4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-ol belongs to the 1,3,5-triazine family, a class of nitrogen-containing heterocycles known for their wide-ranging applications. The presence of both chloro and hydroxyl functional groups at positions 4 and 2, respectively, along with the morpholin-4-yl substituent at position 6, contributes to its reactivity and potential as a building block. Recent publications highlight its utility in designing kinase inhibitors and antimicrobial agents, aligning with current trends in targeting resistant pathogens and cancer therapeutics.
The synthesis of CAS 1332327-17-9 typically involves nucleophilic aromatic substitution reactions, where morpholine displaces a leaving group on a pre-functionalized triazine scaffold. This methodology resonates with the broader interest in "green chemistry approaches for heterocycle synthesis"—a frequently searched topic among synthetic chemists. Optimized routes emphasize atom economy and reduced waste, addressing environmental concerns while maintaining high yields. Analytical characterization via NMR, HPLC, and mass spectrometry confirms the compound's purity, a critical factor for its use in regulated industries.
In pharmaceutical contexts, the triazine-morpholine hybrid structure of this compound exhibits notable interactions with biological targets. Computational studies suggest its potential as a hydrogen bond acceptor/donor, explaining its affinity for enzymes like CDKs (cyclin-dependent kinases) and PI3K (phosphoinositide 3-kinase). Such properties fuel searches for "small molecule modulators of signaling pathways" and "fragment-based drug design". Notably, its balanced lipophilicity (predicted LogP ~1.5) enhances membrane permeability, a desirable trait for oral drug candidates.
Beyond therapeutics, 4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-ol finds applications in material science, particularly in designing photoactive polymers and coordination complexes. The triazine ring's electron-deficient nature allows for π-stacking interactions, useful in organic electronics—a field experiencing rapid growth due to demand for flexible displays and solar cells. Queries such as "triazines in OLED materials" and "nitrogen-rich ligands for catalysis" underscore this interdisciplinary appeal.
Regulatory and safety assessments indicate that proper handling of CAS 1332327-17-9 requires standard laboratory precautions. While not classified as highly hazardous, its chloro substituent necessitates attention during reactions involving nucleophiles or reducing agents. Safety data sheets (SDS) recommend using personal protective equipment (PPE), aligning with industry-wide emphasis on "laboratory risk mitigation strategies"—a trending topic in occupational health forums.
The commercial availability of 4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-ol through specialty chemical suppliers caters to the needs of contract research organizations (CROs) and academic labs. Procurement searches often include modifiers like "high-purity triazine derivatives" or "custom synthetic intermediates", reflecting demand for tailored solutions. Scalability remains a key consideration, with batch production requiring optimization of parameters like temperature control and catalyst selection.
Emerging research directions explore the derivatization of this compound into prodrugs or bioconjugates, leveraging its modifiable sites for targeted delivery systems. Such innovations respond to the popularity of search terms like "click chemistry in bioconjugation" and "smart drug release technologies". Additionally, its potential as a metal-chelating agent opens avenues in diagnostic imaging, particularly for PET tracer development.
In summary, 4-chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-ol (CAS No. 1332327-17-9) represents a multifaceted chemical entity bridging medicinal chemistry, materials science, and industrial applications. Its structural features align with contemporary needs for multifunctional scaffolds and sustainable synthetic routes, ensuring continued relevance across scientific disciplines. As research evolves, this compound will likely remain integral to advancements in small-molecule therapeutics and functional materials, addressing challenges from drug resistance to renewable energy storage.
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